1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological and pharmacological properties, making them valuable in various fields of scientific research .
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often leads to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxyindole-2-carboxylic acid: Known for its potential therapeutic applications.
1-[(2,5-dimethylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole stands out due to its unique combination of the indole and oxadiazole moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13-8-9-14(2)17(10-13)12-23-18-7-5-4-6-16(18)11-19(23)20-22-21-15(3)24-20/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZJXHXUADSLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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